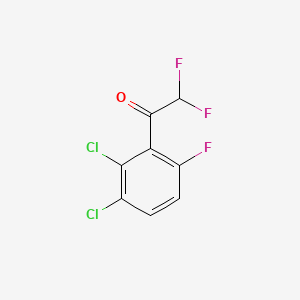
1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone is a chemical compound characterized by its unique structure, which includes two chlorine atoms, one fluorine atom attached to a phenyl ring, and two fluorine atoms attached to an ethanone group
Preparation Methods
The synthesis of 1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 2,3-dichloro-6-fluoroacetophenone with difluoromethylating agents under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine atoms, using reagents like sodium methoxide or ammonia, resulting in the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
2,3-Dichloro-6-fluoroacetophenone: This compound shares a similar structure but lacks the difluoroethanone group.
1-(2,3-Dichloro-6-fluorophenyl)-2,2,2-trifluoroethanone: This compound has an additional fluorine atom compared to this compound.
1-(2,3-Dichloro-6-fluorophenyl)-2-fluoroethanone: This compound has one less fluorine atom in the ethanone group.
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H3Cl2F3O |
|---|---|
Molecular Weight |
243.01 g/mol |
IUPAC Name |
1-(2,3-dichloro-6-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3Cl2F3O/c9-3-1-2-4(11)5(6(3)10)7(14)8(12)13/h1-2,8H |
InChI Key |
BNHLOSILMVKVJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)C(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)


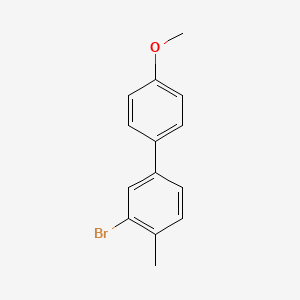

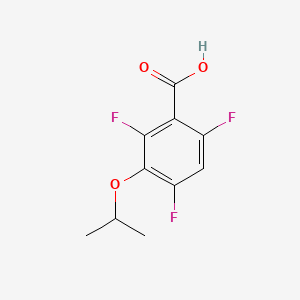

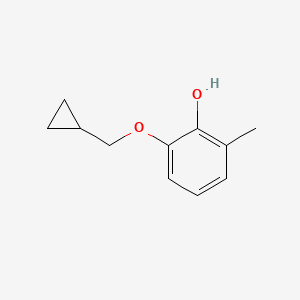
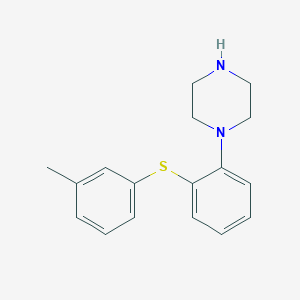


![Naphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14762810.png)
